An In-Depth Technical Guide to 1-Boc-4-formyl-azepane: Properties, Synthesis, and Applications in Medicinal Chemistry
An In-Depth Technical Guide to 1-Boc-4-formyl-azepane: Properties, Synthesis, and Applications in Medicinal Chemistry
This document provides a comprehensive technical overview of tert-butyl 4-formylazepane-1-carboxylate, commonly known as 1-Boc-4-formyl-azepane. It is intended for researchers, medicinal chemists, and drug development professionals who utilize advanced heterocyclic building blocks. This guide delves into the molecule's chemical properties, provides validated synthetic protocols, explores its reactivity, and discusses its strategic importance in modern drug discovery.
Introduction: The Strategic Value of the Azepane Scaffold
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its non-planar, flexible conformation provides access to a greater volume of three-dimensional chemical space compared to more common five- and six-membered rings.[1][3] This structural feature is critical for developing novel intellectual property and achieving high-affinity interactions with complex biological targets.[3]
1-Boc-4-formyl-azepane (CAS No. 1065608-54-9) is a key synthetic intermediate that capitalizes on the benefits of the azepane core.[4] It features two critical functional groups:
-
A tert-butyloxycarbonyl (Boc) protected amine , which renders the nitrogen temporarily inert, allowing for selective chemistry to be performed elsewhere on the molecule.
-
A formyl (aldehyde) group , which serves as a versatile chemical handle for a wide array of transformations, most notably for building carbon-carbon and carbon-nitrogen bonds.
This combination makes it an ideal building block for introducing the azepane motif into lead compounds during drug discovery campaigns.[5]
Physicochemical and Spectroscopic Properties
Understanding the fundamental properties of 1-Boc-4-formyl-azepane is essential for its effective use in synthesis.
Core Chemical Data
The primary identification and physical characteristics are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | tert-butyl 4-formylazepane-1-carboxylate | [4] |
| CAS Number | 1065608-54-9 | [4] |
| Molecular Formula | C₁₂H₂₁NO₃ | [4] |
| Molecular Weight | 227.30 g/mol | [4] |
| Physical State | Expected to be a high-boiling oil or low-melting solid at room temperature. | Inferred from similar structures. |
| Storage | Store in a cool, dry, well-ventilated area, sealed in a dry environment. | [4] |
Predicted Spectroscopic Signature
While specific spectra for this compound are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product characterization.
| Technique | Predicted Signal | Rationale and Causality |
| ¹H NMR | ~9.6-9.8 ppm (t, 1H) | The aldehyde proton signal, typically a triplet due to coupling with the adjacent CH₂ group. |
| ~3.4-3.6 ppm (m, 4H) | Protons on carbons adjacent to the Boc-protected nitrogen (positions 2 and 7). | |
| ~2.4-2.6 ppm (m, 1H) | The proton on the carbon bearing the formyl group (position 4). | |
| ~1.6-2.0 ppm (m, 6H) | Protons of the remaining methylene groups in the azepane ring. | |
| ~1.45 ppm (s, 9H) | The nine equivalent protons of the tert-butyl group of the Boc protector. | |
| ¹³C NMR | ~203-205 ppm | The characteristic chemical shift for an aldehyde carbonyl carbon. |
| ~155 ppm | The carbonyl carbon of the Boc carbamate group. | |
| ~80 ppm | The quaternary carbon of the tert-butyl group. | |
| ~45-55 ppm | Carbons within the azepane ring, with those adjacent to nitrogen appearing more downfield. | |
| ~28.5 ppm | The three equivalent methyl carbons of the tert-butyl group. | |
| IR Spectroscopy | ~1720-1730 cm⁻¹ | Strong C=O stretch from the aldehyde. |
| ~1680-1695 cm⁻¹ | Strong C=O stretch from the Boc-carbamate. | |
| ~2720 cm⁻¹ & ~2820 cm⁻¹ | Fermi doublets, characteristic C-H stretching of the aldehyde proton. |
Synthesis and Purification Workflow
1-Boc-4-formyl-azepane is not typically synthesized from simple precursors in a standard laboratory setting; it is most often purchased as a building block. However, a common and reliable method for its preparation would involve the mild oxidation of its corresponding alcohol, tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate.
The diagram below illustrates a logical and field-proven workflow for this transformation.
Caption: Proposed workflow for the synthesis of 1-Boc-4-formyl-azepane.
Experimental Protocol: Dess-Martin Oxidation
This protocol describes a self-validating system for the oxidation of the precursor alcohol. The choice of Dess-Martin periodinane (DMP) is deliberate; it is a mild oxidant that operates at room temperature, minimizes the risk of over-oxidation to the carboxylic acid, and simplifies the workup procedure compared to chromium-based reagents or Swern-type oxidations.
Materials:
-
tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate (1.0 equiv)
-
Dess-Martin Periodinane (1.2 equiv)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
-
Hexanes and Ethyl Acetate (EtOAc) for elution
Procedure:
-
Reaction Setup: Dissolve tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Dess-Martin periodinane in one portion at room temperature with vigorous stirring. The reaction is typically complete within 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, dilute the reaction mixture with DCM and pour it into a separatory funnel containing a 1:1 mixture of saturated NaHCO₃ and 10% Na₂S₂O₃ solution. Stir vigorously until the layers are clear. This step neutralizes acidic byproducts and quenches any remaining DMP.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude aldehyde by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Chemical Reactivity and Synthetic Utility
The synthetic value of 1-Boc-4-formyl-azepane stems from the predictable reactivity of its aldehyde group. The Boc-protected amine is stable to the conditions of most aldehyde-focused reactions, ensuring high chemoselectivity.
Caption: Major synthetic transformations of 1-Boc-4-formyl-azepane.
Core Application: Reductive Amination
Reductive amination is arguably the most powerful application of this building block in drug discovery, as it directly forms a new amine linkage, a common feature in bioactive molecules.
Mechanism Insight: The reaction proceeds via the formation of an intermediate iminium ion upon condensation of the aldehyde with a primary or secondary amine. This electrophilic species is then selectively reduced by a hydride donor. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this one-pot procedure because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion as it forms. This selectivity is the cornerstone of the protocol's high efficiency.
Step-by-Step Protocol:
-
Setup: To a solution of 1-Boc-4-formyl-azepane (1.0 equiv) and a primary or secondary amine (1.1 equiv) in an appropriate solvent (e.g., dichloroethane or THF), add a small amount of acetic acid (0.1 equiv) to catalyze iminium ion formation.
-
Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for imine/iminium formation.
-
Reduction: Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the mixture.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Extract the product with an organic solvent like DCM or EtOAc.
-
Purification: Wash the combined organic layers, dry over MgSO₄, concentrate, and purify by column chromatography to yield the desired N-substituted product.
Safety, Handling, and Storage
While a specific safety data sheet for 1-Boc-4-formyl-azepane is not universally available, data from structurally related compounds provide a strong basis for safe handling procedures.[6][7][8]
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Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[7][9] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6][7] Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.[6]
-
Hazards: Expected to cause skin and eye irritation.[7] May cause respiratory irritation.[7] The toxicological properties have not been fully investigated.[6]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6][9] Store locked up.[6]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and reducing agents.[6]
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from [Link]
- Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494.
-
Ivy Fine Chemicals. (n.d.). 1-Boc-4-formyl-azepane. Retrieved from [Link]
- Singh, H., & Kumar, S. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Mini-Reviews in Organic Chemistry, 17(5), 534-561.
-
Zha, G. F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. Retrieved from [Link]
- Begnini, F., et al. (2021). Synthesis of Functionalized Azepines via Cu(I)
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